Cas no 77152-22-8 (3-Phenyl-5H-indeno1,2-cpyridazin-5-one)
77152-22-8 structure
Product Name:3-Phenyl-5H-indeno1,2-cpyridazin-5-one
Numéro CAS:77152-22-8
Le MF:C17H10N2O
Mégawatts:258.27410364151
MDL:MFCD00232435
CID:530583
PubChem ID:379337
Update Time:2025-04-24
3-Phenyl-5H-indeno1,2-cpyridazin-5-one Propriétés chimiques et physiques
Nom et identifiant
-
- 5H-Indeno[1,2-c]pyridazin-5-one, 3-phenyl-
- 3-phenylindeno[1,2-c]pyridazin-5-one
- 77152-22-8
- 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one
- SMR000125442
- CHEMBL421088
- SR-01000694335-2
- AKOS005075114
- HMS2177H12
- SR-01000694335
- cid_379337
- 10K-057
- KLB-7
- Aza-heterocyclic Derivative, 1b
- GNF-PF-2307
- 3-Phenyl-5H-indeno(1,2-C)pyridazin-5-one
- BDBM19164
- MLS000539984
- DTXSID40327521
- 5H-Indeno(1,2-C)pyridazin-5-one, 3-phenyl-
- UNII-RN69YUV5AV
- NCI60_021916
- NSC663883
- RN69YUV5AV
- NSC-663883
- Oprea1_571099
- STK336084
- 3-Phenyl-5H-indeno1,2-cpyridazin-5-one
-
- MDL: MFCD00232435
- Piscine à noyau: 1S/C17H10N2O/c20-17-13-9-5-4-8-12(13)16-14(17)10-15(18-19-16)11-6-2-1-3-7-11/h1-10H
- La clé Inchi: ORLUBUYLVCUFDE-UHFFFAOYSA-N
- Sourire: O=C1C2C=CC=CC=2C2=C1C=C(C1C=CC=CC=1)N=N2
Propriétés calculées
- Qualité précise: 258.079312947g/mol
- Masse isotopique unique: 258.079312947g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 1
- Complexité: 377
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.7
- Surface topologique des pôles: 42.8Ų
3-Phenyl-5H-indeno1,2-cpyridazin-5-one PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 169525-1mg |
3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one |
77152-22-8 | 1mg |
$90.00 | 2023-09-07 | ||
| Matrix Scientific | 169525-5mg |
3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one |
77152-22-8 | 5mg |
$105.00 | 2023-09-07 | ||
| Matrix Scientific | 169525-10mg |
3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one |
77152-22-8 | 10mg |
$146.00 | 2023-09-07 | ||
| TRC | P172185-0.5mg |
3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one |
77152-22-8 | 0.5mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P172185-1mg |
3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one |
77152-22-8 | 1mg |
$ 80.00 | 2022-06-03 | ||
| TRC | P172185-2.5mg |
3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one |
77152-22-8 | 2.5mg |
$ 155.00 | 2022-06-03 | ||
| A2B Chem LLC | AC40217-1mg |
5H-Indeno[1,2-c]pyridazin-5-one, 3-phenyl- |
77152-22-8 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AC40217-5mg |
5H-Indeno[1,2-c]pyridazin-5-one, 3-phenyl- |
77152-22-8 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AC40217-10mg |
5H-Indeno[1,2-c]pyridazin-5-one, 3-phenyl- |
77152-22-8 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AC40217-500mg |
5H-Indeno[1,2-c]pyridazin-5-one, 3-phenyl- |
77152-22-8 | >90% | 500mg |
$720.00 | 2024-04-19 |
3-Phenyl-5H-indeno1,2-cpyridazin-5-one Littérature connexe
-
Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
77152-22-8 (3-Phenyl-5H-indeno1,2-cpyridazin-5-one) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Essenoi Fine Chemical Co., Limited
Membre gold
Fournisseur de Chine
Réactif
Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot